molecular formula C16H13Cl2NO2 B11314749 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B11314749
M. Wt: 322.2 g/mol
InChI Key: XNIAWFDSRDQWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 3,5-dichlorophenyl group and an N-(furan-2-ylmethyl)methanamine moiety. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution with 3,5-dichlorophenyl group: The furan ring is then substituted with a 3,5-dichlorophenyl group using a Friedel-Crafts acylation reaction. This reaction involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Formation of N-(furan-2-ylmethyl)methanamine: The final step involves the formation of the N-(furan-2-ylmethyl)methanamine moiety through a reductive amination reaction. This reaction typically uses a primary amine and a reducing agent, such as sodium cyanoborohydride, in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced furan derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted phenyl-furan derivatives.

Scientific Research Applications

1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to enzymes: The compound can bind to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways.

    Interaction with cellular membranes: The compound may interact with cellular membranes, altering their permeability and affecting cellular functions.

    Induction of oxidative stress: The compound can induce oxidative stress in cells, leading to cell damage and apoptosis.

Comparison with Similar Compounds

1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine can be compared with other similar compounds, such as:

    1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with a pyridine ring instead of a furan ring.

    1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(benzyl)methanamine: Similar structure but with a benzyl group instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and phenyl rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C16H13Cl2NO2/c17-12-6-11(7-13(18)8-12)16-4-3-15(21-16)10-19-9-14-2-1-5-20-14/h1-8,19H,9-10H2

InChI Key

XNIAWFDSRDQWBP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.